3-Bromo-3-ethylpentane

Catalog No.
S2729501
CAS No.
73908-04-0
M.F
C7H15Br
M. Wt
179.101
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-3-ethylpentane

CAS Number

73908-04-0

Product Name

3-Bromo-3-ethylpentane

IUPAC Name

3-bromo-3-ethylpentane

Molecular Formula

C7H15Br

Molecular Weight

179.101

InChI

InChI=1S/C7H15Br/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3

InChI Key

VBWMTSXDBBJVHP-UHFFFAOYSA-N

SMILES

CCC(CC)(CC)Br

Solubility

not available

3-Bromo-3-ethylpentane is an organic compound classified as an alkyl halide, specifically a bromoalkane. Its chemical formula is C7H15BrC_7H_{15}Br, and it features a bromine atom attached to the third carbon of a pentane chain that has an ethyl group also attached to the same carbon. This unique structure contributes to its reactivity and properties. The compound is characterized by its molecular weight of 179.10 g/mol and has a boiling point that is not widely documented, indicating that it may require specific conditions for accurate measurement .

, primarily substitution and elimination reactions due to the presence of the bromine atom.

  • Substitution Reactions: When heated with methanol, 3-bromo-3-ethylpentane can undergo an SN1S_N1 mechanism, where the bromine leaves, forming a tertiary carbocation. Methanol acts as a nucleophile, leading to the formation of substitution products .
  • Elimination Reactions: Under similar conditions, elimination can occur via an E1E1 mechanism. The formation of the carbocation allows for the removal of a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond and producing alkenes as products .
  • Reactions with Strong Bases: When treated with strong bases like sodium hydroxide, 3-bromo-3-ethylpentane typically undergoes an E2E2 elimination reaction, resulting in alkenes through the concerted removal of bromine and a hydrogen atom .

The synthesis of 3-bromo-3-ethylpentane can be achieved through several methods:

  • Alkylation Reactions: One method involves the alkylation of 3-pentanol using bromine in the presence of a base. This reaction introduces the bromine substituent at the desired position on the pentane chain.
  • Nucleophilic Substitution: Another approach is through nucleophilic substitution reactions involving 3-bromopentane and ethyl groups under basic conditions.
  • Halogenation: Direct halogenation of 3-ethylpentane using bromine can also yield 3-bromo-3-ethylpentane as a product .

3-Bromo-3-ethylpentane finds applications primarily in organic synthesis and as an intermediate in the production of other chemical compounds. It can be utilized in:

  • Synthesis of Alkenes: As a precursor for synthesizing various alkenes through elimination reactions.
  • Pharmaceutical Chemistry: It may serve as a building block for drug development and other pharmaceutical applications due to its reactivity.

Several compounds share structural similarities with 3-bromo-3-ethylpentane. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
3-Bromo-2-methylpentaneMethyl group on second carbon0.73
1-Bromo-2-methylbutaneBromo group on first carbon0.69
2-Bromo-2-methylbutaneBromo group on second carbon0.63
1-Bromo-3,5-dimethyladamantaneBromo group on first adamantane carbon0.82
1-Bromo-3,5-trimethyladamantaneBromo group on first adamantane carbon0.82

These compounds exhibit variations in their branching and functional groups, influencing their chemical properties and reactivity compared to 3-bromo-3-ethylpentane. The uniqueness of 3-bromo-3-ethylpentane lies in its specific branching pattern and the presence of both bromine and ethyl groups at the same carbon position, which significantly affects its reactivity profiles in organic reactions .

XLogP3

3.6

Dates

Modify: 2023-08-16

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